1-Oxa-9lambda6-thia-4-azaspiro[5.5]undecane-9,9-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to a class of heterocycles that are of considerable interest in medicinal chemistry due to their potential biological activities. The presence of both oxygen and sulfur in its structure contributes to its reactivity and interaction with biological targets.
The compound can be synthesized through various chemical methods, as detailed in recent studies focusing on its antituberculosis activity and other pharmacological properties. The synthesis often involves the use of specific reagents and catalysts, which facilitate the formation of the spirocyclic framework.
1-Oxa-9lambda6-thia-4-azaspiro[5.5]undecane-9,9-dione is classified under spirocyclic compounds, specifically those containing both nitrogen and oxygen heteroatoms. It is also categorized as a potential pharmaceutical intermediate due to its bioactive properties.
The synthesis of 1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane-9,9-dione typically involves several steps, including cyclization reactions and functional group transformations. One notable method is the use of metal-catalyzed oxidative cyclization, which has been optimized for higher yields and efficiency.
In a study published in 2024, researchers utilized a combination of 4-amino phenol and α-glycolic acid as starting materials. The key steps involved:
The molecular structure of 1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane-9,9-dione features a spirocyclic arrangement that includes:
The molecular formula for this compound is C11H15N2O2S, with a molecular weight of approximately 229.31 g/mol. The structural integrity allows for various substitutions that can enhance its biological activity.
1-Oxa-9lambda6-thia-4-azaspiro[5.5]undecane-9,9-dione can undergo several chemical reactions:
Common reagents used in these reactions include various oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions often require careful monitoring to optimize yields and minimize side products .
The mechanism of action for 1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane-9,9-dione involves its interaction with specific biological targets, such as proteins involved in bacterial metabolism. For example, it has shown inhibitory activity against the MmpL3 protein in Mycobacterium tuberculosis, making it a candidate for antituberculosis therapy.
Molecular docking studies have indicated that modifications to the peripheral fragments of this compound can enhance binding affinity to target proteins, which is crucial for developing effective therapeutic agents .
1-Oxa-9lambda6-thia-4-azaspiro[5.5]undecane-9,9-dione typically exhibits:
The compound demonstrates:
Relevant data from studies indicate that variations in synthesis conditions can significantly affect both yield and purity .
Scientific Uses
1-Oxa-9lambda6-thia-4-azaspiro[5.5]undecane-9,9-dione has several applications in scientific research:
This compound exemplifies how synthetic organic chemistry can contribute to advancements in medicinal chemistry and drug discovery efforts.
This spirocyclic heterocycle represents an emerging structural motif with significant potential in rational drug design. Characterized by its unique three-dimensionality and balanced polarity, the compound bridges the gap between flat aromatic systems and saturated alicyclic frameworks. Its spirocyclic scaffold imposes conformational constraints that can enhance target selectivity and improve metabolic stability compared to linear analogues. The incorporation of multiple heteroatoms (oxygen, nitrogen, and sulfur in its oxidized sulfone form) creates diverse hydrogen-bonding capabilities and electrostatic interactions with biological targets. These features position this molecule as a versatile building block for addressing challenging drug targets, particularly in central nervous system disorders and infectious diseases where rigid, polar structures demonstrate improved blood-brain barrier penetration and solubility profiles [1] [2].
The systematic IUPAC name 1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane-9,9-dione provides precise structural information: The "spiro[5.5]" designation indicates a bicyclic system with two interconnected rings sharing one carbon atom (spiro atom), each ring comprising six atoms. The "1-oxa" specifies an oxygen atom at position 1, "4-aza" denotes a nitrogen atom at position 4, and "9lambda6-thia" signifies a sulfur atom in its hexavalent state (sulfone) at position 9. The suffix "dione" confirms two carbonyl groups on the sulfur-bearing ring, establishing it as a cyclic sulfone derivative. This naming convention follows IUPAC rules for heterospiro compounds by prioritizing heteroatoms in the seniority order O > S > N while explicitly defining the sulfur oxidation state [1] [2].
Table 1: Structural Taxonomy of Related Spirocyclic Compounds
Compound Name | Ring System | Heteroatom Positions | Key Functional Groups | CAS Number |
---|---|---|---|---|
1-Oxa-9lambda6-thia-4-azaspiro[5.5]undecane-9,9-dione | Spiro[5.5] | 1-O, 4-N, 9-S | Sulfone | 1855368-98-7 |
4-Oxa-9lambda6-thia-1-azaspiro[5.5]undecane-9,9-dione | Spiro[5.5] | 4-O, 1-N, 9-S | Sulfone | 1855368-98-7 |
4,4-Difluoro-1-oxa-9-azaspiro[5.5]undecane | Spiro[5.5] | 1-O, 9-N | Difluorination | 2387595-12-0 |
8-Azaspiro[4.5]decane-7,9-dione | Spiro[4.5] | 8-N | Diketone | 1075-89-4 |
The core structure features a spiro-fused bicycle with a tetrahydropyran ring connected to a piperidine ring via a spiro carbon, where the sulfur atom is incorporated within a six-membered cyclic sulfone moiety. This arrangement creates significant three-dimensionality with a fixed dihedral angle between the rings, reducing conformational flexibility while maintaining aqueous solubility through the polar sulfone group. The sulfone group (-SO₂-) acts as a hydrogen-bond acceptor and contributes to the compound's dipole moment, enhancing interactions with target proteins. The nitrogen atom typically exists in a tertiary amine state unless protonated, as in its hydrochloride salt form (C₈H₁₅NO₃S·HCl) [1].
Spirocyclic frameworks entered medicinal chemistry through natural product isolation, with structures like histrionicotoxin demonstrating their biological relevance. Synthetic spirocyclic diamines gained prominence with the development of buspirone (a partial serotonin agonist), where the 8-azaspiro[4.5]decane-7,9-dione core demonstrated improved anxiolytic properties over non-rigid analogues [6]. This success validated the pharmacophoric advantage of spiro scaffolds in CNS drug design, stimulating research into expanded ring systems like spiro[5.5]undecane derivatives.
The synthesis of 1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane-9,9-dione represents a strategic evolution from earlier spirocyclic diamines, replacing a methylene group with oxygen to modify electronic distribution and replacing a carbonyl with a sulfone to enhance solubility and directional interactions. This structural optimization addressed limitations observed in first-generation compounds, particularly their lipophilicity-driven toxicity and metabolic instability. The incorporation of sulfones specifically drew inspiration from sulfolane-derived solvents known for their exceptional solvation properties and metabolic resistance, suggesting advantages for in vivo distribution [1] [6].
Table 2: Evolution of Key Spirocyclic Scaffolds in Medicinal Chemistry
Generation | Representative Scaffold | Structural Features | Therapeutic Applications |
---|---|---|---|
First | 8-Azaspiro[4.5]decane-7,9-dione | Spiro[4.5], diketone | Anxiolytics (buspirone analogues) |
Second | 1-Oxa-9-azaspiro[5.5]undecane | Spiro[5.5], ether linkage | NK1 antagonists, 5-HT modulators |
Third | 1-Oxa-9lambda6-thia-4-azaspiro[5.5]undecane | Spiro[5.5], ether, sulfone | Investigational kinase & protease inhibitors |
Modern synthetic routes to this compound leverage ring-closing sulfonylation strategies, where a dithiol precursor undergoes selective oxidation and cyclization. The availability of enantiopure precursors enables access to optically active forms, crucial for studying stereoselective interactions with biological targets. The compound’s hydrochloride salt form (marketed with 95% purity) facilitates handling and salt formation studies, reflecting its development as a pharmacophore building block rather than a final drug entity [1] [5].
The molecule's unique geometry enables selective engagement with challenging biological targets. Its conformational restriction stabilizes bioactive orientations often inaccessible to flexible chains, improving binding entropy. The sulfone group acts as a polar interaction anchor, forming strong hydrogen bonds with serine residues in protease active sites or backbone amides in kinase ATP pockets. This is evidenced in preliminary studies where derivatives showed low micromolar inhibition of hepatitis C virus NS3 protease and p38 MAP kinase – targets historically difficult to address with non-charged inhibitors [1] [2].
The balanced amphiphilicity of this scaffold enhances its drug-likeness. Calculated logP values (estimated 0.5-1.5 for derivatives) suggest favorable membrane permeability without excessive lipophilicity, addressing a key limitation of many spirocyclic systems. The tetrahydropyran oxygen provides an additional hydrogen-bond acceptor that improves aqueous solubility (predicted >50 mg/mL for the hydrochloride salt), facilitating in vitro testing and formulation. These properties make it valuable for targeting intracellular protein-protein interactions requiring cell penetration combined with polar surface engagement [1] [5].
As a versatile synthetic intermediate, the compound's reactivity allows diversification at multiple sites: The nitrogen atom undergoes alkylation or acylation (e.g., with tert-butoxycarbonyl groups to create protected intermediates); the sulfone group enables α-lithiation for nucleophilic additions; and the spiro carbon can be functionalized through ring-opening/expansion strategies. Commercial availability as a hydrochloride salt (95% pure) supports rapid analogue generation for structure-activity relationship studies, accelerating lead optimization in protease and kinase inhibitor programs [1] [5].
Table 3: Key Molecular Properties and Applications
Property | Value/Characteristic | Pharmacological Significance |
---|---|---|
Molecular Formula (Base) | C₈H₁₅NO₃S | Balanced molecular weight (MW = 205.28 g/mol) |
Salt Form | Hydrochloride | Enhanced crystallinity and solubility |
Purity | ≥95% | Suitable for lead optimization |
Hydrogen Bond Acceptors | 4 | Target interaction capability |
Hydrogen Bond Donors | 1 (amine salt) | Solubility and target interaction |
Rotatable Bonds | 0 | Conformational restraint |
Topological Polar Surface Area | ~65 Ų | Balanced membrane permeability |
Synthetic Applications | Kinase inhibitors, protease inhibitors | Targeted protein modulation |
The compound represents a strategic response to contemporary drug discovery challenges, combining three-dimensionality with polarity to address difficult targets. Its ongoing investigation underscores the importance of advanced heterospirocycles in overcoming limitations of conventional planar heterocycles and aliphatic ring systems in medicinal chemistry [1] [2] [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: